(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R)-1-(7-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-8(2)12(14)11-7-9-5-4-6-10(15-3)13(9)16-11/h4-8,12H,14H2,1-3H3/t12-/m1/s1 |
InChI Key |
MNFGGGLXNXMNKN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=C(O1)C(=CC=C2)OC)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C(=CC=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
[4 + 1] Cycloaddition via ortho-Quinone Methides (o-QMs)
A novel method to construct 2-aminobenzofurans, which are structurally related to the target compound, involves the scandium triflate (Sc(OTf)3)-mediated formal [4 + 1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols. This approach offers a mild and efficient route to benzofuran derivatives with amino substitution at the 2-position, achieving yields up to 93% under mild conditions.
- The o-QMs are generated in situ from o-hydroxybenzyl alcohol precursors.
- Isocyanides add nucleophilically to the o-QMs, forming an intermediate.
- Intramolecular cyclization follows, yielding the 2-aminobenzofuran scaffold after isomerization.
This method is advantageous for constructing benzofuran derivatives with amino groups, which can be further elaborated to the desired amine side chain.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| o-Hydroxybenzhydryl alcohol | Sc(OTf)3, isocyanides, mild temp | 2-Aminobenzofuran, up to 93% yield |
Substitution to Introduce the 7-Methoxy Group
The 7-methoxy substitution is generally introduced by starting from 7-methoxy-substituted phenolic precursors or by methylation of hydroxy groups on the benzofuran ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Chiral 2-Methylpropylamine Side Chain
The chiral amine side chain at the 2-position of the benzofuran ring is critical for the biological activity and must be introduced with stereochemical control.
Catalytic Asymmetric Reductive Hydroalkylation of Enamides
A state-of-the-art method to install chiral α-branched amines involves nickel-catalyzed asymmetric reductive hydroalkylation of enamides. This method allows conversion of enamides into chiral amines with high enantiomeric excess (up to 97% e.e.) and good yields (70–94%).
- Nickel catalyst with chiral ligands enables enantioselective hydrometallation.
- The reaction proceeds via enantioenriched alkylnickel intermediates.
- Broad substrate scope tolerates various functional groups, including heterocycles like furan.
- The amino-protecting groups such as Boc are compatible, enhancing synthetic flexibility.
This method is suitable for synthesizing the chiral 2-methylpropylamine side chain attached to the benzofuran core, especially when starting from enamide intermediates derived from the benzofuran aldehyde or ketone precursors.
| Parameter | Details |
|---|---|
| Catalyst | Nickel complex with chiral ligands |
| Substrates | Enamides/enecarbamates |
| Solvent | tBuOH mixed solvent |
| Yield | 70–94% |
| Enantiomeric excess (e.e.) | 86–97% |
| Functional group tolerance | High (alkenes, aryl fluorides, heterocycles) |
Proposed Synthetic Route Summary
Synthesis of 7-methoxybenzofuran core:
- Start from 7-methoxy-substituted phenol derivatives.
- Generate o-QMs in situ from o-hydroxybenzyl alcohol precursors.
- Perform Sc(OTf)3-mediated [4 + 1] cycloaddition with isocyanides to yield 2-aminobenzofuran intermediates.
Installation of chiral 2-methylpropylamine side chain:
- Convert benzofuran aldehyde or enamide intermediates.
- Apply nickel-catalyzed asymmetric reductive hydroalkylation to introduce the chiral amine moiety with high enantioselectivity.
Final deprotection and purification:
- Remove protecting groups if used.
- Purify the final compound by chromatographic methods.
Analytical Data and Research Results
- The [4 + 1] cycloaddition method delivers benzofuran derivatives in yields up to 93%, demonstrating high efficiency and mild reaction conditions.
- The nickel-catalyzed asymmetric reductive hydroalkylation achieves excellent enantioselectivities (up to 97% e.e.) and yields (70–94%), suitable for pharmaceutical applications.
- Functional group tolerance includes heterocycles such as furan, which is directly relevant to the benzo[d]furan core.
- Computational studies and mechanistic investigations support the stereochemical outcomes and reaction pathways.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Enantioselectivity (%) | Notes |
|---|---|---|---|---|---|
| Benzofuran core formation | Sc(OTf)3-mediated [4 + 1] cycloaddition | o-QMs from o-hydroxybenzyl alcohol + isocyanides | Up to 93 | N/A | Mild conditions, efficient |
| 7-Methoxy substitution | Methylation or starting from methoxy phenols | Methyl iodide, base | Variable | N/A | Standard aromatic substitution |
| Chiral amine side chain addition | Ni-catalyzed asymmetric reductive hydroalkylation | Ni catalyst, chiral ligands, enamides | 70–94 | 86–97 | High stereocontrol, broad scope |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Electronic Effects :
- The methoxy group in the target compound increases electron density on the benzofuran ring compared to fluorine (electron-withdrawing) in fluorophenyl analogs. This may enhance interactions with electron-deficient binding pockets in target proteins .
- Fluorinated analogs (e.g., 3- or 4-fluorophenyl derivatives) may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .
The benzofuran core in the target compound provides a rigid planar structure, which may favor π-π stacking interactions absent in flexible phenyl analogs .
Stereochemical Influence :
- The (1R)-configuration is shared across all listed analogs, ensuring consistency in spatial orientation. Enantiomeric purity is crucial, as demonstrated by the pharmacological inactivity of (S)-isomers in related compounds .
Physicochemical and Pharmacokinetic Properties
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and bioavailability, suggesting that salt formation could optimize the target compound’s pharmacokinetics.
Biological Activity
(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a compound belonging to the benzofuran derivatives, which are known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.125 g/mol
- CAS Number : 1269924-77-7
- Structure : The structure features a methoxy group on the benzofuran ring, which is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in cell signaling pathways. The binding affinity to these targets is essential for understanding its pharmacological effects.
Pharmacological Effects
Studies have demonstrated that benzofuran derivatives can exhibit:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, which may contribute to neuroprotective effects.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory disorders.
- Neuroprotective Effects : Research indicates potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of this compound in a model of oxidative stress. The results indicated a significant reduction in neuronal cell death, suggesting its utility as a therapeutic agent for conditions such as Alzheimer's disease.
Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to reduce inflammation in animal models. Results showed a marked decrease in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Similar biological activity; different methoxy position |
| (1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine | Structure | Potentially different pharmacological effects due to structural variations |
This table illustrates how variations in substituents and structural positions can significantly influence the biological activity and chemical properties of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
